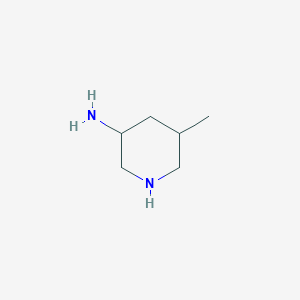

5-Methylpiperidin-3-amine

説明

Historical Context of Piperidine (B6355638) in Medicinal Chemistry

The history of piperidine is intrinsically linked to the study of natural products. It was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.orgatamanchemicals.com Both chemists obtained the compound from piperine, the alkaloid responsible for the pungent taste of black pepper (Piper nigrum), which is also the origin of the name "piperidine". wikipedia.orgatamanchemicals.com

As the field of organic chemistry advanced through the 19th and early 20th centuries, piperidine emerged as a crucial compound for the synthesis of alkaloid analogs and other nitrogen-containing heterocycles. atamanchemicals.com By the mid-20th century, its structural motif became increasingly recognized for its therapeutic potential, leading to its incorporation into a multitude of synthetic drugs. atamanchemicals.com Today, piperidine is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antipsychotics, analgesics, and antidepressants. atamanchemicals.comnih.gov

Prevalence of Piperidine Scaffolds in Bioactive Molecules

The piperidine ring is a prevalent feature in a vast number of bioactive compounds, spanning both synthetic pharmaceuticals and naturally occurring alkaloids. thieme-connect.comresearchgate.net Its structural flexibility and ability to engage in key binding interactions with biological targets have cemented its status as a "privileged scaffold" in drug discovery.

The piperidine moiety is a structural cornerstone in a diverse range of FDA-approved drugs. nih.govenamine.net More than 70 drugs approved by the U.S. Food and Drug Administration (FDA) feature this heterocyclic ring. enamine.net Its presence is noted in over twenty different classes of pharmaceuticals. nih.gov For example, from 2015 to June 2020 alone, nine new drugs containing chiral piperidine scaffolds received FDA approval. thieme-connect.com This highlights the continued relevance and importance of this structural unit in modern drug development. thieme-connect.com

Below is a table showcasing a selection of well-known drugs that incorporate the piperidine scaffold, illustrating the breadth of its therapeutic applications.

| Drug Name | Therapeutic Class |

| Haloperidol | Antipsychotic |

| Risperidone | Antipsychotic |

| Methylphenidate | Stimulant (for ADHD) |

| Donepezil | Anticholinesterase (for Alzheimer's) |

| Fentanyl | Opioid Analgesic |

| Loperamide | Antidiarrheal |

| Loratadine | Antihistamine |

| Raloxifene | Selective Estrogen Receptor Modulator |

| Pomalidomide | Anticancer |

| Minoxidil | Vasodilator (for hair loss) |

This table is populated with data from multiple sources. wikipedia.orgatamanchemicals.comnih.govtaylorandfrancis.com

The piperidine structure is a fundamental component of numerous natural alkaloids, which are nitrogen-containing secondary metabolites found in a wide variety of organisms. mdpi.comnih.gov These compounds often exhibit potent biological activities. mdpi.com Alkaloids have been used medicinally for thousands of years and are sourced from plants, fungi, animals, and marine sponges. mdpi.com The piperidine ring within these natural products is often crucial for their pharmacological effects, which range from toxicity to therapeutic benefits like anticancer, antibacterial, and anti-inflammatory actions. nih.govresearchgate.net

The following table presents several notable natural alkaloids that feature the piperidine motif.

| Alkaloid Name | Natural Source | Noted Biological Significance |

| Piperine | Black Pepper (Piper nigrum) | Gives pepper its spicy taste; shows anti-inflammatory and antioxidant activity. wikipedia.orgnih.gov |

| Coniine | Poison Hemlock (Conium maculatum) | Highly toxic; known as the poison used to execute Socrates. wikipedia.org |

| Lobeline | Indian Tobacco (Lobelia inflata) | Nicotinic acetylcholine (B1216132) receptor agonist. wikipedia.org |

| Anabasine | Tree Tobacco (Nicotiana glauca) | Nicotine analog. wikipedia.org |

| Solenopsin | Fire Ant Venom | Toxin. wikipedia.org |

| Morphine | Opium Poppy (Papaver somniferum) | Potent opioid analgesic. nih.govnih.gov |

| Atropine | Nightshade plants (Solanaceae family) | Muscarinic acetylcholine receptor antagonist. nih.govnih.gov |

This table is populated with data from multiple sources. nih.govwikipedia.orgnih.gov

Significance of Chiral Piperidine Scaffolds in Drug Design

Chirality, or the "handedness" of a molecule, is a critical consideration in drug design. thieme-connect.comacs.org Introducing chiral centers into the piperidine scaffold can significantly influence a molecule's druggability by affecting how it interacts with the three-dimensional structures of biological targets like proteins and enzymes. thieme-connect.comacs.org The use of chiral piperidine scaffolds is a promising strategy for discovering new small molecules to combat various diseases. thieme-connect.comresearchgate.net

The introduction of chiral centers within the piperidine ring can effectively alter a compound's physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netthieme-connect.com Parameters such as the acid dissociation constant (pKa), lipophilicity (logP), and distribution coefficient (logD) can be fine-tuned by changing the spatial configuration of substituents on the chiral piperidine ring. thieme-connect.com The piperidine ring itself has both hydrophilic and lipophilic characteristics, and modifying its stereochemistry can modulate these properties to improve factors like aqueous solubility. thieme-connect.com

A key benefit of using chiral piperidine scaffolds is the potential to enhance a drug's biological activity and its selectivity for the intended target. thieme-connect.comresearchgate.net Chiral drugs often exhibit superior adaptability to the binding sites of proteins, which are themselves chiral. thieme-connect.com This improved fit can lead to increased potency. researchgate.net For instance, a specific stereoisomer of a piperidine-containing drug may bind much more tightly to its target receptor than other isomers. Furthermore, introducing chirality can increase selectivity, reducing off-target effects and potentially leading to a safer drug profile. thieme-connect.com Researchers have found that introducing a chiral center in the piperidine ring of certain compounds can effectively increase their selectivity for their target over other related proteins. thieme-connect.com

Improvement of Pharmacokinetic Properties

The incorporation of the piperidine moiety is a well-established strategy in drug design to enhance the pharmacokinetic properties of a molecule. thieme-connect.com Piperidine-containing compounds often exhibit improved metabolic stability and membrane permeability. researchgate.net The introduction of a piperidine ring can favorably alter a compound's lipophilicity, a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. enamine.net For instance, the addition of a piperidine group to a lead compound has been shown to improve its exposure in the brain. encyclopedia.pub Furthermore, strategic modifications to the piperidine ring itself, such as the introduction of substituents, can fine-tune these properties. The stereochemistry of these substituents can also play a critical role in a molecule's druggability. thieme-connect.com

Reduction of Cardiac hERG Toxicity

A significant challenge in drug development is mitigating off-target effects, particularly cardiotoxicity associated with the blockade of the human ether-a-go-go-related gene (hERG) potassium channel. mdpi.com Inhibition of the hERG channel can lead to life-threatening cardiac arrhythmias. semanticscholar.org Medicinal chemists have developed various strategies to reduce the hERG liability of drug candidates. One common approach involves reducing the basicity of nitrogen atoms within the molecule. drughunter.com The piperidine ring, with its basic nitrogen, can sometimes contribute to hERG binding. researchgate.net However, strategic modifications, such as introducing electronegative atoms like fluorine near the nitrogen or replacing the piperidine with a less basic ring like piperazine (B1678402), can effectively lower the pKa and reduce hERG activity. drughunter.com Conformational restriction, achieved by introducing substituents on the piperidine ring, can also disrupt the molecule's ability to bind to the hERG channel, thereby improving its safety profile. nih.gov Several studies have demonstrated that even minor structural changes to the piperidine moiety can lead to a remarkable reduction in hERG blockage. nih.govnih.gov

Overview of 5-Methylpiperidin-3-amine within the Piperidine Class

Structural Features and Stereochemical Considerations

This compound is a chiral piperidine derivative characterized by a methyl group at the 5-position and an amino group at the 3-position of the piperidine ring. Its molecular formula is C₆H₁₄N₂ and it has a molecular weight of 114.19 g/mol . cymitquimica.com The presence of two stereocenters at the C3 and C5 positions means that the compound can exist as four possible stereoisomers: (3S,5S), (3R,5R), (3S,5R), and (3R,5S).

The stereochemistry of this compound is a critical determinant of its biological activity and its interactions with molecular targets. The specific spatial arrangement of the methyl and amino groups significantly influences how the molecule fits into the binding sites of proteins. vulcanchem.comcymitquimica.com For example, the (3S,5S) isomer is often preferentially synthesized for use in receptor-targeted drug design. The different stereoisomers can exhibit distinct pharmacological profiles, highlighting the importance of stereoselective synthesis to obtain the desired therapeutic effect.

Below is a table summarizing the key structural and stereochemical properties of this compound and its common isomers.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Stereoisomers | (3S,5S), (3R,5R), (3S,5R), (3R,5S) |

| Key Functional Groups | Primary amine, Secondary amine, Methyl group |

Relevance as a Building Block in Complex Molecular Syntheses

This compound is a valuable and versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. evitachem.com Its bifunctional nature, possessing both a primary and a secondary amine, allows it to participate in a wide range of chemical reactions. These include nucleophilic substitutions, coupling reactions, and reductive aminations. cymitquimica.commdpi.com

The chiral nature of this compound makes it an attractive starting material for the stereoselective synthesis of complex targets. nih.gov By utilizing a specific stereoisomer of the building block, chemists can control the stereochemistry of the final product, which is often crucial for its biological activity. For instance, it has been used in the synthesis of multi-target antipsychotic agents and inhibitors of enzymes implicated in diseases like cancer and tuberculosis. nih.govnih.gov The ability to incorporate this specific substituted piperidine motif allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds to improve their potency and pharmacokinetic properties. nih.gov Its use in the creation of diverse chemical libraries aids in the discovery of novel therapeutic agents. google.com

Structure

3D Structure

特性

IUPAC Name |

5-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOHPULQDOKUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184913-57-2 | |

| Record name | 5-methylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methylpiperidin 3 Amine and Its Derivatives

Chiral Synthesis Approaches

The stereocontrolled synthesis of substituted piperidines, such as 5-Methylpiperidin-3-amine, is paramount for the development of enantiomerically pure active pharmaceutical ingredients. The primary challenge lies in the effective control of stereochemistry at the C3 and C5 positions of the piperidine (B6355638) ring. Modern synthetic chemistry has addressed this challenge through the development of several powerful asymmetric methodologies.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of pyridinium salts stands out as a highly efficient and atom-economical method for the synthesis of chiral piperidines. This approach involves the activation of the pyridine (B92270) ring by N-alkylation to form a pyridinium salt, which facilitates the subsequent hydrogenation of the aromatic system. The stereoselectivity of this transformation is dictated by the choice of a chiral catalyst, typically a transition metal complexed with a chiral ligand.

Rhodium-based catalysts have demonstrated significant efficacy in the asymmetric hydrogenation of various unsaturated compounds. For the synthesis of chiral piperidines, rhodium catalysts, particularly in combination with Josiphos-type ligands, have been successfully employed for the hydrogenation of 3-substituted pyridinium salts.

The reaction typically proceeds by the reduction of the pyridinium salt to a dihydropyridine intermediate, followed by further enantioselective reduction to the corresponding piperidine. A crucial factor in achieving high enantioselectivity is the presence of a base, which is thought to play a role in the reaction mechanism, potentially by influencing the nature of the catalytically active species or the substrate itself.

A study on the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts using a Rh-JosiPhos catalyst system highlighted the dramatic effect of an organic base on the enantiomeric excess (ee) of the resulting piperidines. In the presence of triethylamine (Et3N), a range of 3-substituted pyridinium salts were reduced with high yields and enantioselectivities. This methodology provides a viable route to chiral 3-substituted piperidines, which are structural precursors to compounds like this compound.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts This table is a representative example based on data for analogous 3-substituted piperidines and is intended to illustrate the potential of this methodology for the synthesis of this compound derivatives.

| Substrate (3-Substituted Pyridinium Salt) | Catalyst | Base | Solvent | Pressure (bar H₂) | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| N-Benzyl-3-phenylpyridinium bromide | [Rh(cod)₂]OTf / JosiPhos | Et₃N | THF/TFE | 50 | 50 | 85 | 90 |

| N-Benzyl-3-(4-methoxyphenyl)pyridinium bromide | [Rh(cod)₂]OTf / JosiPhos | Et₃N | THF/TFE | 50 | 50 | 82 | 88 |

| N-Benzyl-3-(4-chlorophenyl)pyridinium bromide | [Rh(cod)₂]OTf / JosiPhos | Et₃N | THF/TFE | 50 | 50 | 88 | 91 |

While palladium is a versatile catalyst in hydrogenation reactions, its application in the asymmetric hydrogenation of pyridinium salts to chiral piperidines is less commonly reported compared to rhodium and iridium. Homogeneous palladium catalysts have been successfully used for the asymmetric hydrogenation of various N-heterocycles, but specific examples detailing the synthesis of 3,5-disubstituted piperidines from pyridinium salts are not extensively documented in the literature. The development of suitable chiral ligands for palladium that can effectively control the stereochemistry in the hydrogenation of substituted pyridinium rings remains an area of ongoing research.

Iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of a wide range of substrates, including challenging N-heteroaromatics. The use of iridium complexes with chiral phosphine ligands has enabled the highly enantioselective hydrogenation of pyridinium salts, providing access to a variety of substituted piperidines.

The success of this approach relies on the activation of the pyridine as a pyridinium salt, which enhances its susceptibility to hydrogenation and prevents catalyst poisoning by the nitrogen atom. A variety of chiral ligands have been explored in conjunction with iridium, leading to high enantioselectivities for the synthesis of 2-substituted and 2,5-disubstituted piperidines. These examples serve as a strong precedent for the potential application of this methodology to the synthesis of this compound.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridinium Salts This table presents representative data for the synthesis of substituted piperidines, illustrating the potential of this method for producing derivatives of this compound.

| Substrate (Substituted Pyridinium Salt) | Catalyst Precursor | Ligand | Solvent | Pressure (psi H₂) | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| N-Benzyl-2-phenylpyridinium bromide | [Ir(COD)Cl]₂ | (R)-SynPhos | Toluene/CH₂Cl₂ | 600 | 28 | 95 | 96 |

| N-Benzyl-2-(4-methylphenyl)pyridinium bromide | [Ir(COD)Cl]₂ | (R)-SynPhos | Toluene/CH₂Cl₂ | 600 | 28 | 96 | 95 |

| N-Benzyl-2,5-dimethylpyridinium bromide | [Ir(COD)Cl]₂ | Chiral Ligand | Dichloromethane | 870 | 50 | 92 | 94 |

The use of earth-abundant first-row transition metals like cobalt in asymmetric catalysis is a rapidly growing field, driven by their lower cost and unique reactivity. Cobalt-catalyzed asymmetric hydrogenation has shown promise for a variety of substrates, including enamides and ketones. nih.gov However, the application of cobalt catalysts to the asymmetric hydrogenation of pyridinium salts for the synthesis of chiral piperidines is not yet well-established. The development of effective chiral ligands that can enable cobalt to catalyze this transformation with high enantioselectivity is a key challenge that needs to be addressed for this methodology to become a practical route to compounds like this compound.

Enzymatic Dynamic Asymmetric Transamination of Ketones

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Transaminase enzymes, in particular, have gained significant attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity.

This methodology involves the transfer of an amino group from an amine donor to a ketone substrate. The process can be designed as a dynamic kinetic resolution, where the starting ketone is racemized in situ, allowing for a theoretical yield of 100% of the desired chiral amine. For the synthesis of this compound, a suitable precursor would be 5-methyl-3-piperidone.

The reaction is catalyzed by a transaminase in the presence of a stoichiometric amine donor, such as isopropylamine or alanine. The choice of the enzyme is critical as it determines the stereochemical outcome of the reaction, with different transaminases exhibiting (R)- or (S)-selectivity. This approach has been successfully applied to the synthesis of various chiral amines, including cyclic amines structurally related to this compound. While the specific enzymatic synthesis of this compound from a fluoroketone precursor is not widely reported, the general principle of asymmetric transamination of the corresponding ketone is a highly viable and attractive synthetic strategy.

Table 3: Enzymatic Asymmetric Transamination for the Synthesis of Chiral Amines This table provides a generalized representation of the enzymatic approach to chiral amines, which is applicable to the synthesis of this compound from the corresponding ketone.

| Ketone Substrate | Enzyme | Amine Donor | Co-factor | pH | Temp (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| Prochiral Ketone | (R)- or (S)-Transaminase | Isopropylamine | Pyridoxal-5'-phosphate (PLP) | 7-9 | 25-40 | >95 | >99 |

| Prochiral Ketone | (R)- or (S)-Transaminase | L-Alanine | Pyridoxal-5'-phosphate (PLP) | 7-9 | 25-40 | >95 | >99 |

Chiral Resolution Techniques (e.g., HPLC with Chiral Stationary Phases)

The separation of enantiomers, or chiral resolution, is a critical step in the synthesis of stereochemically pure compounds like the isomers of this compound. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose mdpi.com. The development of a suitable chiral HPLC method can be challenging for compounds like piperidin-3-amine, which are high-melting solids and lack a chromophore necessary for UV detection nih.gov.

To overcome this, a pre-column derivatization technique can be employed. This involves reacting the amine with a derivatizing agent to introduce a chromophore into the molecule, making it detectable by UV-Vis detectors. A validated method for the enantiomeric separation of piperidin-3-amine involves derivatization with para-toluenesulfonyl chloride (PTSC) in the presence of a base nih.gov. This reaction introduces the tosyl group, which acts as a chromophore.

The subsequent separation of the derivatized enantiomers is achieved on a polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H column nih.gov. Polysaccharide-based CSPs, often derivatives of cellulose and amylose, are popular for their broad applicability in separating a wide range of chiral compounds nih.gov. The separation mechanism relies on the differential interactions (e.g., hydrogen bonds, steric interactions) between the enantiomers and the chiral stationary phase nih.gov. A mobile phase consisting of 0.1% diethylamine in ethanol has been shown to be effective, achieving a resolution of greater than 4.0 between the two enantiomer derivatives, which were monitored at a UV wavelength of 228 nm nih.gov.

Table 1: HPLC Conditions for Chiral Resolution of Piperidin-3-amine

| Parameter | Condition |

|---|---|

| Technique | Pre-column Derivatization HPLC-UV nih.gov |

| Derivatizing Agent | para-Toluene sulfonyl chloride (PTSC) nih.gov |

| Column | Chiralpak AD-H nih.gov |

| Mobile Phase | 0.1% Diethyl amine in Ethanol nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Detection | UV at 228 nm nih.gov |

| Resolution | > 4.0 nih.gov |

Stereoselective Intramolecular Cyclization Reactions

Stereoselective intramolecular cyclization represents a powerful strategy for the construction of the piperidine ring with defined stereochemistry. These reactions involve the formation of a new bond within a single molecule to create the cyclic structure.

The acid-mediated 6-endo-trig cyclization of enones is a notable method for forming six-membered rings like piperidine. nih.gov According to Baldwin's rules for ring closure, 6-endo-trig cyclizations are generally favored processes libretexts.org. In this reaction, an acid catalyst activates an enone system within an acyclic precursor, promoting a nucleophilic attack from a tethered amine. This intramolecular conjugate addition results in the formation of the piperidine ring nih.gov. The stereochemical outcome of the reaction can be controlled by the substrate's existing stereocenters, leading to stereoselective synthesis of substituted piperidines nih.gov. A base-mediated variation of this cyclization has also been developed for synthesizing 2,6-cis-6-substituted 4-oxo-L-pipecolic acids, where the enolate intermediate formation and subsequent irreversible tautomerization drive the reaction to completion nih.gov.

The intramolecular cyclization of amides containing alkene groups can be effectively mediated by a hydride transfer process. This method allows for the synthesis of piperidines with tertiary amino groups nih.gov. The reaction proceeds efficiently in polar solvents such as DMSO or DMF. The mechanism involves a hydride transfer that initiates the cyclization cascade, leading to the formation of the six-membered piperidine ring nih.gov. It is important to note that this reaction is sensitive to water, which can lead to the formation of by-products with an alcohol residue due to the loss of the tertiary amino group nih.gov.

The aza-Heck cyclization is a palladium-catalyzed intramolecular reaction that has emerged as a significant method for synthesizing nitrogen-containing heterocycles. semanticscholar.org Specifically, the 6-exo aza-Heck cyclization of alkenylcarbamates provides a direct route to carbamate-protected piperidines d-nb.infonih.gov. This approach is particularly noteworthy as it successfully achieves efficient non-biased 6-exo cyclizations, a transformation that was previously a challenge for other aza-Heck protocols d-nb.infonih.gov.

The reaction utilizes an activated N-hydroxycarbamate unit, which undergoes oxidative addition to a Pd(0) catalyst. This is followed by a C-N bond-forming migratory insertion of the tethered alkene, and subsequent β-hydride elimination to regenerate the catalyst and yield the cyclized product semanticscholar.orgd-nb.info. The use of specific phosphine ligands is crucial for the efficiency of the process, particularly for the more demanding 6-exo cyclizations nih.govresearchgate.net. This methodology is flexible and allows for the conversion of trishomoallylic alcohols to protected piperidines in two steps d-nb.infonih.gov.

Table 2: Key Features of Stereoselective Intramolecular Cyclization Reactions

| Reaction Type | Key Features |

|---|---|

| Acid-Mediated 6-endo-trig Cyclization | Favored cyclization according to Baldwin's rules; an acid catalyst activates an enone for intramolecular attack by an amine nih.govlibretexts.org. |

| Hydride Transfer-Mediated Cyclization | Effective for alkene-bearing amides; proceeds via hydride transfer to form piperidines with tertiary amino groups; sensitive to water nih.gov. |

| 6-exo Aza-Heck Cyclization | Palladium-catalyzed reaction of alkenylcarbamates; enables efficient non-biased 6-exo cyclizations; relies on specific ligands d-nb.infonih.govnih.gov. |

General Synthetic Routes for Piperidine Ring Formation

Reductive Amination of Aldehydes or Ketones

Reductive amination is one of the most common and versatile methods for forming C-N bonds and is widely used in the synthesis of piperidines nih.govresearchgate.net. The process typically involves two main steps: the condensation of a primary or secondary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine researchgate.net.

For piperidine synthesis, an intramolecular version of this reaction is employed. A linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one) is used. Alternatively, a double reductive amination approach can be utilized with a dicarbonyl compound and an amine source like ammonia or a primary amine chim.it. This double reductive amination allows for the formation of two C-N bonds in a single synthetic step, providing a straightforward route to the piperidine skeleton chim.it. A variety of reducing agents can be used for the reduction step, including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation (e.g., H2 with a Pd/C catalyst) nih.govresearchgate.net. The choice of reducing agent can be critical for the selectivity and efficiency of the reaction researchgate.net.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Piperidin-3-amine |

| para-Toluenesulfonyl chloride |

| Diethylamine |

| Ethanol |

| Dimethyl sulfoxide (DMSO) |

| Dimethylformamide (DMF) |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

Alkene Cyclization

The cyclization of alkene-containing precursors is a powerful and widely employed strategy for the synthesis of piperidine rings. This approach encompasses a variety of metal-catalyzed and stereoselective methods that functionalize an alkene while constructing the heterocyclic ring.

Oxidative Amination of Non-activated Alkenes

The oxidative amination of non-activated alkenes provides a route to substituted piperidines by simultaneously forming a C-N bond and introducing an oxygen-containing functional group. nih.gov In one approach, a gold(I) complex catalyzes the reaction, utilizing an iodine(III) oxidizing agent. This method achieves the difunctionalization of a double bond, leading to the formation of the N-heterocycle with an accompanying O-substituent. nih.gov This strategy represents a direct way to construct functionalized piperidine rings from linear alkenyl amine precursors. nih.gov

Palladium-Catalyzed Enantioselective Approach

Palladium catalysis has been instrumental in developing enantioselective methods for piperidine synthesis. nih.gov An enantioselective approach to the oxidative amination of alkenes has been developed using a palladium catalyst with a novel pyridine-oxazoline (Pyox) ligand. nih.gov The steric bulk of the ligand is crucial for activating the olefin by weakening the palladium-nitrogen bond, thereby enhancing the electrophilicity of the metal center. nih.gov This method allows for the asymmetric synthesis of chiral piperidine derivatives. researchgate.net Furthermore, palladium(0)-catalyzed enantioselective (4 + 2) reactions between 1,3-dienes and N-cyano imines have been developed, proceeding through a cascade of vinylogous addition and intramolecular allylic amination to yield 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines as single diastereomers with good enantiocontrol. acs.org

| Catalyst/Ligand | Substrate | Product | Yield | Enantiomeric Ratio (er) | Reference |

| Palladium/GF-Phos | (E)-vinyl iodide with amine | Chiral piperidine | 45–93% | up to 96.5 : 3.5 | rsc.orgrsc.org |

| Pd(0)/Chiral Ligand | 1,3-diene, N-cyano imine | 2,6-cis-tetrahydropyridine | Moderate to Good | Good | acs.org |

Palladium-Catalyzed Intramolecular Hydroamination

The intramolecular hydroamination of alkenes catalyzed by palladium offers a direct and atom-economical method for constructing piperidine rings. nih.govresearchgate.net This reaction involves the addition of an N-H bond across a carbon-carbon double bond within the same molecule. A mild and facile palladium-catalyzed intramolecular hydroamination of unactivated alkenes has been described that proceeds at room temperature. researchgate.net The use of a tridentate ligand on the palladium catalyst is key to preventing beta-hydride elimination, thus favoring the desired hydroamination product over oxidative amination byproducts. researchgate.net This method is compatible with various acid-sensitive functional groups. researchgate.net A highly diastereoselective version of this reaction serves as a key step in a modular synthesis of 2,6-disubstituted piperazines, which share a similar six-membered ring structure. nih.gov

Stereoselective Carboamination of Alkenes

Stereoselective carboamination of alkenes allows for the simultaneous formation of one C-N and one C-C bond across a double bond, providing a rapid increase in molecular complexity. Copper(II) carboxylates have been shown to promote the intramolecular carboamination of unactivated olefins to provide access to N-functionalized piperidines. nih.gov This oxidative cyclization is efficient for both aromatic and aliphatic δ-alkenyl N-arylsulfonamides. nih.gov Palladium catalysis has also been effectively used in carboamination reactions to form piperazine (B1678402) rings, a strategy that can be adapted for piperidine synthesis. nih.gov The mechanism often involves a syn-aminopalladation of the alkene, which dictates the stereochemical outcome of the reaction. nih.gov

Radical-Mediated Amine Cyclization

Radical cyclizations provide an alternative pathway to piperidine derivatives, often proceeding under mild conditions. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. nih.gov

A method developed by Bruin and colleagues utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes. nih.gov This reaction proceeds in good yields to produce various piperidines. However, a competitive 1,5-hydrogen transfer can sometimes lead to the formation of a linear alkene byproduct. nih.gov

Photoredox catalysis has also emerged as a powerful tool for radical-mediated cyclizations. nih.gov In one strategy, an organic photoredox catalyst, driven by visible light, is used to generate an aryl radical from a linear aryl halide precursor. This radical then undergoes regioselective cyclization followed by a hydrogen-atom transfer to furnish complex spiropiperidines. nih.gov This method avoids the use of toxic reagents and precious metals. nih.gov

| Catalyst System | Substrate Type | Key Features | Reference |

| Cobalt(II) | Linear amino-aldehyde | Good yields, competitive 1,5-H transfer | nih.gov |

| Organic Photoredox Catalyst / Visible Light | Linear aryl halide | Mild conditions, avoids toxic reagents | nih.gov |

Cobalt(II)-Catalyzed Intramolecular Cyclization of Linear Amino-Aldehydes

Cobalt-catalyzed reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. One such application is the intramolecular cyclization of linear amino-aldehydes to form piperidine rings. This method typically involves the generation of a radical intermediate, which then undergoes cyclization.

While specific examples detailing the synthesis of this compound using this method are not prevalent in the literature, the general mechanism involves the reaction of an appropriately substituted amino-aldehyde with a cobalt(II) catalyst. The catalyst facilitates a radical cyclization process, leading to the formation of the six-membered piperidine ring. The substitution pattern on the final product is determined by the structure of the starting linear amino-aldehyde. For the synthesis of this compound, a precursor such as 4-methyl-6-amino-hexanal with a protected amino group at the 3-position would be required. The reaction conditions, including the specific cobalt catalyst, solvent, and temperature, would need to be optimized to achieve good yields and selectivity.

Intramolecular Radical C-H Amination/Cyclization via Electrolysis or Copper Catalysis

Intramolecular radical C-H amination and cyclization reactions provide a direct and atom-economical approach to the synthesis of N-heterocycles, including piperidines. These reactions can be initiated through various means, including electrolysis and copper catalysis.

Electrochemical Synthesis: Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, as they often avoid the need for harsh reagents. In the context of piperidine synthesis, an intramolecular electroreductive cyclization of an imine with a terminal dihaloalkane can be employed. This method has been successfully used to generate piperidine and pyrrolidine derivatives in a flow microreactor, which provides a large specific surface area for the efficient reduction of the substrate imine on the cathode nih.gov. While a direct synthesis of this compound via this route has not been explicitly reported, a suitably substituted imine and dihaloalkane could theoretically be used to construct the desired piperidine ring.

Copper-Catalyzed Synthesis: Copper-catalyzed intramolecular C-H amination has been developed for the synthesis of both pyrrolidines and piperidines from N-fluoride amides nih.govacs.org. This method is noteworthy for its ability to form six-membered rings, a transformation that is often more challenging than the formation of five-membered rings nih.govacs.org. The reaction proceeds using a [TpxCuL] complex as a precatalyst (where Tpx is a tris(pyrazolyl)borate ligand) nih.govacs.org. The mechanism involves the activation of an N-F bond and a subsequent C-H amination. For the synthesis of a 3,5-disubstituted piperidine like this compound, an acyclic N-fluoro amide with the appropriate substitution pattern would be the required starting material. The reaction conditions, particularly the choice of the tris(pyrazolyl)borate ligand on the copper catalyst, have been shown to influence the efficiency of the cyclization nih.govacs.org.

| Method | Catalyst/Initiator | Starting Material Type | Key Features | Potential for this compound Synthesis |

|---|---|---|---|---|

| Electrolysis | Electric Current | Imine and Terminal Dihaloalkane | Green and sustainable; can be performed in a flow microreactor. nih.gov | Requires a specifically substituted imine and dihaloalkane precursor. |

| Copper Catalysis | [TpxCuL] complexes | N-Fluoride Amide | Effective for piperidine formation; ligand choice influences efficiency. nih.govacs.org | Requires a suitably substituted acyclic N-fluoro amide. |

Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a versatile and powerful reaction in organic synthesis for the formation of cyclic olefins. wikipedia.org This reaction, often catalyzed by ruthenium-based complexes, has been widely applied to the synthesis of a variety of carbo- and heterocycles, including piperidine derivatives. wikipedia.orgbenthamscience.com The synthesis of piperidines via RCM typically involves an acyclic diene precursor containing a nitrogen atom. The intramolecular metathesis of the two terminal alkenes leads to the formation of a tetrahydropyridine ring, which can then be hydrogenated to the corresponding piperidine.

The functional group tolerance of modern RCM catalysts allows for the synthesis of structurally complex molecules containing various functionalities such as alcohols, ethers, amines, and amides wikipedia.org. For the synthesis of this compound, a diene precursor with the desired substitution pattern, including a protected amino group at the appropriate position, would be required. The stereochemistry of the substituents on the piperidine ring can often be controlled by the stereochemistry of the starting acyclic diene.

Multi-component Reactions (MCRs) for Piperidine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. mdpi.com MCRs are advantageous due to their atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. Several MCRs have been developed for the synthesis of complex piperidine scaffolds.

While a specific MCR for the direct synthesis of this compound is not prominently described, various MCRs, such as the Hantzsch pyridine synthesis followed by reduction, or other novel multi-component cyclizations, could potentially be adapted. mdpi.comnih.gov For instance, a reaction involving an aldehyde, an amine, and two equivalents of a β-ketoester or a related C-H acid could, in principle, be designed to construct a dihydropyridine intermediate that, upon reduction and further functionalization, could yield the target molecule. The challenge lies in designing the appropriate starting materials to achieve the desired 3-amino-5-methyl substitution pattern on the piperidine ring.

Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridines is one of the most direct and widely used methods for the synthesis of piperidine derivatives. This approach is attractive because of the ready availability of a wide range of substituted pyridine precursors. The choice of catalyst, solvent, and reaction conditions can significantly influence the efficiency and stereoselectivity of the hydrogenation.

The development of catalysts based on non-precious metals for hydrogenation reactions is an area of active research. Heterogeneous cobalt catalysts have been investigated for the acid-free hydrogenation of pyridines. While specific studies on the hydrogenation of 3-amino-5-methylpyridine using cobalt catalysts are scarce, related research on cobalt-catalyzed asymmetric hydrogenation of various unsaturated compounds demonstrates the potential of cobalt in such transformations nih.govnih.gov. An acid-free process is particularly desirable when acid-sensitive functional groups are present in the substrate. The development of an effective heterogeneous cobalt catalyst for the hydrogenation of 3-amino-5-methylpyridine would require careful optimization of the catalyst preparation and reaction conditions to achieve high conversion and selectivity.

Rhodium and palladium are highly effective metals for the catalytic hydrogenation of aromatic rings, including pyridines.

Rhodium-Mediated Hydrogenation: Rhodium catalysts, such as rhodium on carbon (Rh/C) or rhodium oxide (Rh2O3), are known to be highly active for the hydrogenation of pyridines under various conditions rsc.orgrsc.orgresearchgate.netacs.org. Rhodium oxide has been shown to be a stable and commercially available catalyst for the reduction of a variety of unprotected functionalized pyridines under mild conditions rsc.orgrsc.orgresearchgate.net. This method tolerates a range of functional groups, including alcohols and amines, making it potentially suitable for the hydrogenation of 3-amino-5-methylpyridine rsc.orgrsc.orgresearchgate.net. The hydrogenation of multi-substituted pyridines often leads to the cis piperidine as the major product rsc.orgrsc.orgresearchgate.net.

Palladium-Mediated Hydrogenation: Palladium on carbon (Pd/C) is a widely used and versatile catalyst for hydrogenation reactions. The palladium-catalyzed hydrogenation of 3,5-dinitropyridine derivatives has been successfully employed to synthesize 3,5-diaminopiperidine derivatives. In one reported synthesis, 2-chloro-3,5-dinitropyridine was first hydrogenated over 10% Pd/C to yield 3,5-diaminopyridine. After protection of the amino groups, the pyridine ring was hydrogenated using 5% Rh/C under high pressure and temperature in the presence of acetic acid to give the corresponding piperidine derivative nih.gov. A more direct palladium-catalyzed hydrogenation of a suitably protected 3-amino-5-methylpyridine would be a plausible route to this compound. The chemoselectivity of palladium catalysts can be tuned by adjusting reaction conditions, such as the presence of acidic additives, to favor the hydrogenation of the pyridine ring over other reducible functional groups rsc.org.

| Catalyst | Substrate Example | Key Reaction Conditions | Product | Noteworthy Features |

|---|---|---|---|---|

| Rh2O3 | Functionalized Pyridines | Mild conditions rsc.orgrsc.orgresearchgate.net | Corresponding Piperidines | Tolerates various functional groups; often yields cis-products with multi-substituted pyridines. rsc.orgrsc.orgresearchgate.net |

| Pd/C | 3,5-Dinitropyridine derivative | H2, room temperature nih.gov | 3,5-Diaminopyridine | Selective reduction of nitro groups over the pyridine ring. nih.gov |

| Rh/C | Di-Boc-protected 3,5-diaminopyridine | 2200 psi H2, 110 °C, Acetic Acid nih.gov | Protected 3,5-diaminopiperidine | High pressure and temperature required for ring hydrogenation. nih.gov |

Dearomative Hydrosilylation

Dearomative hydrosilylation of pyridines has emerged as a powerful strategy for the synthesis of substituted piperidines. This method involves the reduction of the aromatic pyridine ring with a hydrosilane in the presence of a transition metal catalyst, leading to various partially or fully saturated piperidine derivatives. For the synthesis of this compound, this approach would commence with a suitably substituted pyridine, such as 3-amino-5-methylpyridine or a protected precursor.

The reaction is typically catalyzed by transition metals like rhodium, iridium, or ruthenium. nsf.gov The choice of catalyst and silane can influence the regioselectivity and stereoselectivity of the reduction. For instance, rhodium-catalyzed hydrosilylation of pyridines can selectively yield 1,2-dihydropyridines, which can be further reduced to the corresponding piperidines. researchgate.netacs.org The general mechanism involves the activation of the Si-H bond by the metal center, followed by the stepwise reduction of the pyridine ring.

A potential synthetic route to this compound via this method would involve the following conceptual steps:

Starting Material: A protected 3-amino-5-methylpyridine. The amino group is typically protected (e.g., as a carbamate or amide) to prevent side reactions.

Hydrosilylation: Reaction with a hydrosilane (e.g., HSiCl₃, (EtO)₃SiH) in the presence of a rhodium or iridium catalyst.

Hydrolysis and Reduction: The resulting silylated dihydropyridine or tetrahydropyridine intermediate is then hydrolyzed and can be further reduced to the fully saturated piperidine ring.

Deprotection: Removal of the protecting group from the 3-amino position to yield this compound.

The regioselectivity of the initial hydrosilylation is a critical factor, and it can be influenced by the substituents on the pyridine ring. acs.org

Synthesis of Specific this compound Derivatives

Preparation of (3S,5S)-N-benzyl-5-methylpiperidin-3-amine

A stereoselective synthesis of piperidine derivatives can be achieved through methods that establish the desired stereocenters with high fidelity. One such approach involves the use of chiral precursors and stereoselective transformations. A documented one-pot synthesis of (3S,5S)-3-(tert-butoxycarbonylamino)-5-methylpiperidine oxalate provides a clear pathway that can be adapted for the synthesis of the N-benzyl derivative. google.com

The synthesis starts from a precursor where the chirality at one center is already established, and the second chiral center is introduced diastereoselectively. The key steps in such a synthesis are outlined below:

Starting Material: A chiral precursor, such as a derivative of glutamic acid or another chiral pool molecule, is used to construct the piperidine ring with the initial stereocenter.

Cyclization and Alkylation: The piperidine ring is formed, and then a methyl group is introduced at the 5-position. In a reported procedure, a piperidine precursor is treated with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C) to form an enolate, which is then alkylated with methyl iodide. This alkylation proceeds stereoselectively to give the desired (3S,5S) diastereomer. google.com

Functional Group Manipulation: The tert-butoxycarbonyl (Boc) protecting group on the amino function can be removed and replaced with a benzyl group through reductive amination with benzaldehyde to yield (3S,5S)-N-benzyl-5-methylpiperidin-3-amine.

| Step | Reagents and Conditions | Intermediate/Product | Stereochemistry |

| 1 | Chiral piperidine precursor, LiHMDS, THF, -78 °C | Enolate intermediate | - |

| 2 | Methyl iodide (MeI) | (3S,5S)-3-(tert-butoxycarbonylamino)-5-methylpiperidine | cis-configuration |

| 3 | Acidic deprotection (e.g., TFA or HCl) | (3S,5S)-5-methylpiperidin-3-amine | cis-configuration |

| 4 | Benzaldehyde, reducing agent (e.g., NaBH(OAc)₃) | (3S,5S)-N-benzyl-5-methylpiperidin-3-amine | cis-configuration |

Synthesis from Pyroglutaminol Intermediates

Pyroglutaminol, a derivative of L-glutamic acid, is a versatile chiral building block for the synthesis of various nitrogen-containing heterocycles, including substituted piperidines. The synthesis of a 3-amino-5-methylpiperidine derivative from a pyroglutaminol intermediate would involve a ring expansion strategy or a multi-step transformation sequence that builds the six-membered ring from the five-membered pyrrolidine core.

A plausible synthetic strategy could involve the following key transformations:

Modification of Pyroglutaminol: The primary alcohol of pyroglutaminol can be converted to a leaving group (e.g., tosylate or mesylate).

Ring Opening and Chain Extension: The pyrrolidinone ring can be opened, and the carbon chain extended to provide a suitable precursor for a six-membered ring cyclization.

Intramolecular Cyclization: An intramolecular nucleophilic substitution or reductive amination can be employed to form the piperidine ring.

Functional Group Interconversion: The existing functional groups are then converted to the desired amino and methyl groups at the 3- and 5-positions, respectively.

| Starting Material | Key Intermediate | Target Ring System | Reference Logic |

| L-Glutamic Acid | N-Boc protected diol ditosylate | 3-(N-Boc-amino)piperidines | researchgate.net |

| L-Pyroglutaminol | Bicyclic lactam | Conformationally constrained analogs | researchgate.net |

Preparation of Nitro-Tetrahydropyridine Precursors for 3-Amino-Piperidines

A well-established and versatile method for the synthesis of 3-aminopiperidines involves the preparation of nitro-tetrahydropyridine precursors, followed by reduction. This strategy allows for the introduction of the amino group in a masked form (as a nitro group) and can be applied to the synthesis of a wide range of substituted piperidines.

The general approach for the synthesis of this compound via this route is as follows:

Nitration of a Substituted Pyridine: The synthesis begins with the nitration of a suitable methylpyridine derivative. For example, 3-methylpyridine can be nitrated to give 3-methyl-5-nitropyridine. biosynth.com Alternatively, 2-amino-3-methylpyridine can be nitrated to yield 2-amino-3-methyl-5-nitropyridine. chemicalbook.com

Reduction of the Pyridine Ring: The resulting nitropyridine is then subjected to a reduction of the aromatic ring to form a nitrotetrahydropyridine or directly a nitropiperidine. This can be achieved through catalytic hydrogenation using catalysts such as platinum oxide or rhodium on carbon, often under acidic conditions.

Reduction of the Nitro Group: The nitro group of the saturated or partially saturated intermediate is then reduced to an amino group. This reduction can be carried out using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, or with chemical reducing agents like tin(II) chloride or iron in acetic acid. In some cases, the reduction of both the ring and the nitro group can be achieved in a single step.

| Precursor | Nitration Product | Key Intermediate | Final Product |

| 3-Methylpyridine | 3-Methyl-5-nitropyridine | 5-Methyl-3-nitropiperidine | This compound |

| 2-Amino-3-methylpyridine | 2-Amino-3-methyl-5-nitropyridine | 5-Methyl-3-nitropiperidine-2-amine | 5-Methylpiperidine-2,3-diamine |

The synthesis of 2-hydroxy-5-methyl-3-nitropyridine has also been described, which could serve as another potential precursor. prepchem.com

Ensuring Enantiomeric Purity in Synthesis

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, obtaining enantiomerically pure compounds is a critical aspect of pharmaceutical synthesis. For a disubstituted piperidine like this compound, which has two chiral centers, ensuring enantiomeric purity requires stereocontrolled synthetic methods or resolution techniques.

One of the most effective methods for separating enantiomers of chiral amines is kinetic resolution . This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched starting material from the derivatized product. nih.govnih.govacs.org

Several kinetic resolution strategies are applicable to substituted piperidines:

Enzymatic Resolution: Lipases and other enzymes can be used to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. This is a widely used method in industrial processes due to its high selectivity and mild reaction conditions.

Catalytic Kinetic Resolution: Chiral catalysts can be employed to achieve kinetic resolution. For example, Rh-catalyzed asymmetric hydrogenation of racemic 3,4-disubstituted 1,4,5,6-tetrahydropyridines has been shown to provide chiral 3,4-disubstituted piperidines with high selectivity. acs.org Another approach involves the use of chiral N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids to catalyze the enantioselective acylation of cyclic amines. nih.govnih.govacs.org This method has been successfully applied to various disubstituted piperidines. nih.govnih.govacs.org

The success of a kinetic resolution depends on the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (s = k_fast / k_slow). A high selectivity factor is necessary for an efficient separation.

| Resolution Method | Chiral Agent/Catalyst | Principle | Application |

| Enzymatic Resolution | Lipase | Enantioselective acylation | Separation of racemic amines |

| Rh-Catalyzed Asymmetric Hydrogenation | Chiral Rhodium Complex | Enantioselective reduction | Resolution of tetrahydropyridines |

| NHC/Hydroxamic Acid Catalysis | Chiral Hydroxamic Acid | Enantioselective acylation | Resolution of disubstituted piperidines |

In addition to kinetic resolution, enantiomeric purity can be ensured by starting the synthesis from a chiral precursor (chiral pool synthesis), as discussed in sections 2.3.1 and 2.3.2, or by using chiral auxiliaries to direct the stereochemical outcome of key reactions.

Influence of Piperidine Ring Substitutions on Biological Activity

Substitutions on the piperidine ring can profoundly alter a molecule's physicochemical properties, such as lipophilicity, basicity (pKa), and conformation. These changes, in turn, affect pharmacokinetic (PK) properties like absorption and bioavailability, as well as pharmacodynamic properties like binding affinity and efficacy. tandfonline.comresearchgate.net

Alkyl groups, such as the methyl group at the 5-position of this compound, play a significant role in modulating biological activity. The introduction of alkyl groups generally increases the lipophilicity of a molecule, which can enhance its ability to cross lipid membranes and improve bioavailability. However, the size and position of the alkyl group can also introduce steric hindrance, influencing how the molecule binds to its target receptor.

In the context of anticancer agents, the presence of a methyl group on the piperidine ring has been shown to be advantageous. For instance, in a series of piperidine-substituted sulfonamides, compounds with a methyl group at either the 3- or 4-position of the piperidine ring demonstrated the highest anticancer properties. ajchem-a.com Similarly, a study on piperine derivatives as monoamine oxidase (MAO) inhibitors found that a 4-methyl-substituted piperidine ring resulted in high inhibitory activity for MAO-B. nih.gov These findings suggest that the methyl group can occupy a specific hydrophobic pocket in the target's binding site, thereby enhancing affinity.

Fluorine substitution is a widely used strategy in medicinal chemistry to fine-tune a molecule's properties. tandfonline.com Due to its high electronegativity, fluorine can significantly alter the basicity (pKa) of nearby functional groups, such as the piperidine nitrogen. tandfonline.comscientificupdate.com This modulation of pKa can improve pharmacokinetic profiles by balancing the need for a basic group for binding with the ability to cross biological membranes. tandfonline.com

Introducing fluorine can also block sites of metabolic degradation, extending a drug's half-life. For example, fluorination of piperidine-containing compounds has been employed to create more potent and metabolically stable drug candidates. nih.gov The position and stereochemistry of the fluorine atom are crucial. In some KSP inhibitors, a fluorine atom in the axial position of the piperidine ring resulted in increased basicity and better efficacy compared to its equatorial counterpart. scientificupdate.com This is attributed to a favorable dipole interaction between the C-F bond and the protonated nitrogen (N+-H). scientificupdate.comresearchgate.net

Furthermore, strategic fluorine incorporation can disrupt binding to off-target proteins like the hERG potassium ion channel, a common cause of cardiovascular toxicity. scientificupdate.com

| Compound Class | Substitution | Effect on Biological Activity | Reference |

| Piperidine-substituted sulfonamides | Methyl group at position 3 or 4 | Highest anticancer property | ajchem-a.com |

| Piperine derivatives | 4-methyl-substituted piperidine | High inhibitory activity for MAO-B | nih.gov |

| KSP inhibitors | Axial fluorine on piperidine ring | Increased basicity and efficacy | scientificupdate.com |

| 3-(3-(piperidin-1-yl)propyl)indoles | 4-fluoropiperidine (B2509456) | Enhanced oral absorption | tandfonline.com |

Amine and amide groups are common substituents on the piperidine ring that can form key hydrogen bonds and electrostatic interactions with biological targets. The nature and placement of these substituents are critical for defining a compound's activity.

In a series of novel analgesics based on a 4-aminomethyl piperidine scaffold, various amide derivatives were synthesized and evaluated for their affinity to the µ-opioid receptor. tandfonline.com Molecular docking studies revealed that these derivatives fit well within the binding pocket, engaging in interactions with key residues such as Q124, D147, and Y148. tandfonline.com Similarly, in the development of HIV-1 protease inhibitors, a (R)-piperidine-3-carboxamide was used as a P2-ligand, demonstrating potent inhibitory activity. plos.org

The substitution of amide and urea derivatives on the piperidine nitrogen in factor Xa inhibitors led to potent anticoagulant activity. researchgate.net The SAR of cannabinoid CB1 receptor antagonists has also been explored, where modifications to the aminopiperidine region, including the introduction of various amides, significantly influenced receptor affinity and efficacy. nih.gov Generally, increasing the length and bulk of the substituent was associated with increased receptor affinity, up to a certain point. nih.gov

For instance, introducing electron-withdrawing groups like N-nitroso can profoundly affect the conformational equilibrium, sometimes favoring boat conformations over the typical chair form. ias.ac.in When the piperidine nitrogen is acylated, conjugation of its lone pair with the neighboring π-orbital increases its sp2 hybridization. This results in a pseudoallylic strain that can force adjacent substituents into an axial orientation. nih.gov

In the context of drug design, N-alkylation is a common strategy. In the development of local anesthetics like ropivacaine and levobupivacaine, selective fluorination of the N-alkyl side chain was studied to modulate basicity and lipophilicity. nih.gov In a series of multi-target antipsychotics, novel amide-piperidine derivatives were optimized, leading to compounds with high affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The nature of the amine substituent also affects reactivity; for example, piperidine and pyrrolidine, being more basic than morpholine, showed different outcomes in the synthesis of piperidinothiosemicarbazones. nih.gov

Pharmacophore Elucidation and Conformational Analysis

Understanding the three-dimensional arrangement of a molecule and its key interacting features (the pharmacophore) is essential for rational drug design. For piperidine derivatives, conformational analysis is particularly important as the six-membered ring can adopt various conformations, primarily the chair, and to a lesser extent, twist-boat forms. rsc.orgnih.gov

The conformational preferences of substituents on the piperidine ring are governed by a balance of steric and electronic effects. For simple 4-substituted piperidines, the conformational energies are similar to those of analogous cyclohexanes. nih.gov However, on protonation of the piperidine nitrogen, polar substituents in the 4-position can exhibit a stabilization of the axial conformer due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov

In N-acylpiperidines, a pseudoallylic strain between the amide group and a substituent at the 2-position strongly favors the axial orientation of that substituent. nih.gov Computational studies and analysis of crystal structure databases confirm these conformational preferences. nih.gov For sigma receptor ligands, pharmacophore models suggest a central basic group (the piperidine nitrogen) linking two hydrophobic pockets. nih.gov The precise arrangement and distance between these features are critical for potent and selective binding. nih.gov

Structure-Based Drug Design Principles Applied to Piperidines

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. The piperidine scaffold has been successfully employed in SBDD campaigns for various targets.

One notable example is the development of direct renin inhibitors. Starting from a cis-configured 3,5-disubstituted piperidine hit, researchers used SBDD to optimize interactions with residues in the prime and non-prime sites of the enzyme. acs.orgnih.gov This led to the identification of a potent 4-hydroxy-3,5-substituted piperidine with high in vitro potency and excellent oral bioavailability in preclinical models. nih.gov

Similarly, SBDD has been applied to design HIV-1 protease inhibitors incorporating piperidine analogues as P2-ligands. plos.org Molecular docking studies provided insights into the ligand-binding properties, guiding the synthesis of compounds with nanomolar inhibitory activity. plos.org In another study targeting the SARS-CoV-2 papain-like protease (PLpro), a piperidine ring was incorporated into the P4-position of a peptidomimetic inhibitor. mdpi.com X-ray crystallography confirmed that the inhibitor bound as designed, with the piperidine ring forming a salt bridge with a key aspartate residue (D164) in the active site. mdpi.com These examples highlight how the rigid, yet conformationally tunable, nature of the piperidine ring makes it an excellent scaffold for designing specific and potent inhibitors using structure-based approaches. researchgate.net

Biological Activities and Pharmacological Applications of 5 Methylpiperidin 3 Amine Derivatives

Target-Specific Modulation

Derivatives of 5-methylpiperidin-3-amine have been investigated for their ability to modulate the activity of several important biological targets. The strategic modification of this core structure allows for the development of ligands with high affinity and selectivity, leading to potential therapeutic applications in diverse areas, including immunology, neurodegenerative diseases, and pain management.

Receptor Binding and Modulation

The piperidine (B6355638) ring is a common motif in many pharmacologically active agents, capable of interacting with a variety of receptor systems.

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. nih.govmdpi.com They are implicated in a vast number of physiological processes and are key targets for drugs treating psychiatric disorders like depression and anxiety. nih.govresearchgate.net The arylpiperazine moiety, in particular, is a well-established pharmacophore for 5-HT1A receptor ligands. researchgate.netmdpi.com

While the piperidine nucleus is a critical component of many 5-HT receptor modulators, specific research detailing the activity of this compound derivatives at various 5-HT receptor subtypes is not extensively covered in available literature. However, the broader class of piperidine-containing compounds has been thoroughly investigated. For instance, SB269970, which features a 4-methylpiperidin-1-yl group, is known to act as a potent 5-HT7 receptor antagonist. nih.gov The development of multi-target ligands often incorporates piperidine or piperazine (B1678402) rings to engage with serotonin receptors alongside other targets like the serotonin transporter (SERT). mdpi.com This highlights the utility of the piperidine scaffold in designing ligands for the serotonergic system, suggesting that derivatives of this compound could be valuable candidates for future exploration as 5-HT receptor agonists or antagonists.

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are central to pain modulation and are the primary targets for opioid analgesics. guidetopharmacology.orgpainphysicianjournal.com The piperidine scaffold is a cornerstone in the design of opioid receptor ligands, forming the core of potent analgesics like fentanyl and pethidine. tandfonline.comlongdom.org Research has focused on developing novel piperidine derivatives with improved affinity, selectivity, and side-effect profiles. longdom.org

The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, which is structurally analogous to the this compound core, is a well-established pharmacophore for μ, δ, and κ opioid receptor antagonists. acs.org Further studies on N-phenyl-N-(piperidin-2-yl)propionamide derivatives revealed that modifications to the piperidine moiety could yield ligands with high binding affinity (Ki values in the low nanomolar range) and over 1000-fold selectivity for the μ-opioid receptor over the δ-opioid receptor. nih.gov A series of 4-amino methyl piperidine derivatives also demonstrated significant analgesic potential through interaction with the μ-opioid receptor. tandfonline.com These findings underscore the critical role of the substituted piperidine ring in achieving potent and selective interactions with opioid receptors, particularly the μ and δ subtypes.

| Compound Class | Target Receptor(s) | Key Findings | Reference |

|---|---|---|---|

| trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives | μ, δ, κ Opioid Receptors | This scaffold is a known pharmacophore for opioid receptor antagonists. | acs.org |

| N-phenyl-N-(piperidin-2-yl)propionamide derivatives | μ Opioid Receptor | Demonstrated excellent binding affinities (Ki = 4-5 nM) and >1000-fold selectivity for μ over δ receptors. | nih.gov |

| 4-Amino methyl piperidine derivatives | μ Opioid Receptor | Showed potent analgesic activity and strong binding affinity in molecular docking studies. | tandfonline.comlongdom.org |

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. TLR7 and TLR8 are located in endosomes and are activated by single-stranded RNA, leading to the production of inflammatory cytokines and type I interferons. Dysregulation of TLR7 and TLR8 signaling is implicated in the pathogenesis of various autoimmune diseases, such as systemic lupus erythematosus (SLE) and psoriasis, making them attractive targets for therapeutic intervention.

The this compound scaffold has been successfully incorporated into potent TLR7/8 antagonists. Specifically, the compound 8-((3R,5S)-3-amino-5-methylpiperidin-1-yl)quinoxaline-5-carbonitrile has been identified as a TLR7/8 antagonist. The development of such compounds is aimed at treating immune disorders by inhibiting the excessive inflammatory responses driven by TLR7 and TLR8 activation.

| Compound Name | Target(s) | Therapeutic Application | Reference |

|---|---|---|---|

| 8-((3R,5S)-3-amino-5-methylpiperidin-1-yl)quinoxaline-5-carbonitrile | TLR7/8 Antagonist | Treatment of immune disorders. | [from first search round: 2] |

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the signal at cholinergic synapses. acgpubs.org Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, thereby alleviating cognitive symptoms. mdpi.comnih.gov The N-benzylpiperidine moiety, a key structural feature of the highly successful drug Donepezil (E2020), is known to interact with the catalytic active site of the AChE enzyme. acgpubs.orgnih.gov

Numerous studies have explored piperidine derivatives as AChE inhibitors. A series of α,β-unsaturated carbonyl-based piperidinone derivatives showed potent AChE inhibitory activity, with the most active compound exhibiting an IC50 value of 12.55 µM. acgpubs.org The landmark compound, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), was found to be one of the most potent and selective AChE inhibitors, with an IC50 of 5.7 nM and a 1250-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov While direct studies on this compound derivatives as AChE inhibitors are not prominent, the extensive research on related piperidine structures confirms the importance of this scaffold for designing effective AChE inhibitors.

| Compound Name/Class | Target | Inhibitory Potency (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 µM | Selective for AChE over BuChE | acgpubs.org |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM | 1250-fold selective for AChE over BuChE | nih.gov |

Protein N-terminal methyltransferase 1 (NTMT1) is an enzyme that catalyzes the methylation of the N-terminal amine of proteins that start with a specific X-Pro-Lys/Arg motif. nih.govnih.gov This post-translational modification is involved in crucial cellular processes, including mitosis and DNA damage repair. nih.govbiorxiv.org The dysregulation of NTMT1 has been implicated in several cancers, making it a potential therapeutic target. nih.gov

The development of NTMT1 inhibitors has primarily focused on peptidomimetic compounds designed to mimic the enzyme's natural peptide substrate. nih.govnih.govnih.gov These inhibitors are competitive with the peptide substrate and noncompetitive with the cofactor S-adenosylmethionine. nih.gov For example, the inhibitor BM30 was developed through rational design and showed an IC50 of 0.89 ± 0.10 μM with over 100-fold selectivity for NTMT1/2 among a panel of other methyltransferases. nih.govnih.gov Based on the available scientific literature, there is no current evidence to suggest that derivatives of the this compound scaffold have been investigated as inhibitors of NTMT1. The research in this area remains centered on compounds that mimic the peptide-binding site of the enzyme.

NK1 Receptor Antagonism

Derivatives of this compound have been identified as potent antagonists of the Neurokinin-1 (NK1) receptor. The NK1 receptor is the preferred receptor for the neuropeptide Substance P, which is involved in transmitting signals related to pain, inflammation, and mood. wikipedia.org The piperidine ring structure is a key feature for the selectivity of these compounds for the NK1 receptor over other neurokinin or opioid receptors. wikipedia.org

Antagonism at this receptor by piperidine derivatives blocks the physiological effects of Substance P, which forms the basis for their therapeutic potential. wikipedia.org A notable example from this class is (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine, also known as GR203040. This compound emerged from a medicinal chemistry program aimed at improving the metabolic stability and oral bioavailability of earlier NK1 receptor antagonists. nih.gov Research has shown GR203040 to be a potent and orally bioavailable NK1 receptor antagonist with a long duration of action, demonstrating significant antiemetic effects in preclinical models. nih.gov

| Compound | Target | Key Research Finding | Source |

|---|---|---|---|

| GR203040 | NK1 Receptor | Potent, orally bioavailable antagonist with a long duration of action and significant antiemetic activity in preclinical studies. | nih.gov |

Enzyme Interaction

The therapeutic effects of this compound derivatives are not limited to receptor antagonism; they also exhibit significant interactions with various enzymes. This activity is crucial to their function as potential therapeutic agents, particularly in the realm of antibacterial chemotherapy. The ability of these compounds to inhibit specific bacterial enzymes essential for survival is a key mechanism of action.

DNA Gyrase and Topoisomerase IV Inhibition (Antibacterial Activity)

A significant area of research for derivatives of the piperidine scaffold is their activity as novel bacterial topoisomerase inhibitors (NBTIs). These compounds target DNA gyrase and topoisomerase IV, two essential bacterial enzymes that control the topological state of DNA and are required for DNA replication and cell division. nih.govosu.edu Inhibition of these enzymes leads to bacterial cell death, making them validated targets for antibacterial drugs. nih.gov

Research into dioxane-linked NBTIs has yielded compounds with potent antibacterial activity against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). osu.edu Optimization of this series led to the discovery of compounds with dual inhibitory activity against both DNA gyrase and topoisomerase IV. osu.edu This dual-targeting mechanism is advantageous as it can reduce the likelihood of bacteria developing resistance.

| Compound Class | Enzyme Target(s) | Observed Activity | Source |

|---|---|---|---|

| Dioxane-linked NBTIs | DNA Gyrase and Topoisomerase IV | Potent antibacterial activity against Gram-positive pathogens, including MRSA. Optimization led to dual-inhibition capabilities. | osu.edu |

Therapeutic Areas and Potential Applications

Psychiatric Disorders (e.g., Antidepressant Potential)

The discovery that NK1 receptor antagonists possess unique antidepressant and anxiolytic properties has opened a new avenue for the treatment of psychiatric disorders. wikipedia.orgnih.gov This represents a novel mechanism of action distinct from existing antidepressant agents. nih.gov Derivatives of piperidine have been specifically investigated as dual-function agents that combine NK1 receptor antagonism with serotonin reuptake transporter (SERT) inhibition. nih.gov This dual-action approach is hypothesized to offer a more robust or faster-acting antidepressant effect. A piperidine derivative from one study demonstrated significant activity in preclinical models of depression, suggesting the potential utility of this class of compounds in treating depressive disorders. nih.gov

Pain Management

Substance P and its receptor, NK1, are key components in the transmission of pain signals, particularly in inflammatory and neuropathic pain states. transpopmed.orgnih.gov Consequently, NK1 receptor antagonists have been extensively investigated as potential novel analgesics. transpopmed.org Preclinical studies have shown that these antagonists can effectively reduce nociceptive responses caused by inflammation or nerve damage. transpopmed.org While the translation of these findings into clinical efficacy has been challenging, recent research has provided new insights. nih.gov Studies focusing on the development of antagonists that can block NK1 receptors within intracellular compartments called endosomes have shown potent and long-lasting pain relief in animal models, renewing interest in this target for pain management. pnas.orgmedicineinnovates.com

Immune Disorders